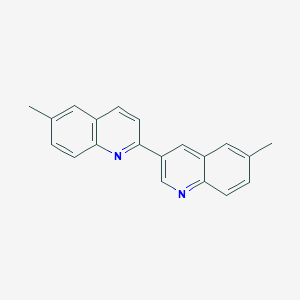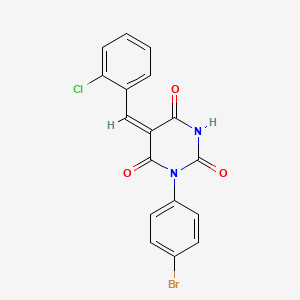![molecular formula C22H26N4O4 B11644192 N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
N,N'-bis[4-(acetylamino)phenyl]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[4-(acetilamino)fenil]hexanediamida: es un compuesto orgánico sintético que se caracteriza por la presencia de dos grupos acetilamino unidos a anillos de fenilo, que a su vez están conectados por un enlace hexanediamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N,N’-bis[4-(acetilamino)fenil]hexanediamida típicamente implica la reacción de 4-acetilaminofenilamina con hexanediamida en condiciones controladas. La reacción se lleva a cabo en presencia de un solvente adecuado, como la dimetilformamida (DMF), y un catalizador, como la trietilamina, para facilitar la formación del producto deseado.
Métodos de producción industrial: En un entorno industrial, la producción de N,N’-bis[4-(acetilamino)fenil]hexanediamida puede implicar procesos por lotes a gran escala o continuos. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores automatizados y técnicas avanzadas de purificación, como la recristalización y la cromatografía, es común para lograr la calidad deseada.
Análisis De Reacciones Químicas
Tipos de reacciones: N,N’-bis[4-(acetilamino)fenil]hexanediamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los grupos acetilamino pueden participar en reacciones de sustitución con electrófilos o nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Electrófilos como los haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados:
Oxidación: Formación de los ácidos carboxílicos correspondientes.
Reducción: Formación de aminas.
Sustitución: Formación de derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
N,N’-bis[4-(acetilamino)fenil]hexanediamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y polímeros más complejos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Utilizado en la producción de materiales avanzados, como polímeros de alto rendimiento y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N,N’-bis[4-(acetilamino)fenil]hexanediamida implica su interacción con objetivos moleculares y vías específicas. Los grupos acetilamino pueden formar enlaces de hidrógeno con moléculas biológicas, influenciando su actividad. El compuesto también puede interactuar con enzimas y receptores, modulando su función y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- N-(4-acetilamino)fenilacetamida
- N-(4-acetilamino)fenil)acetamida
- N-(4-acetilamino)fenil)acetamida
Comparación: N,N’-bis[4-(acetilamino)fenil]hexanediamida es único debido a su enlace hexanediamida, que proporciona flexibilidad adicional y potencial para la interacción con diversos objetivos moleculares. Esto lo distingue de otros compuestos similares que pueden carecer de esta característica estructural y, en consecuencia, pueden tener propiedades y aplicaciones diferentes.
Propiedades
Fórmula molecular |
C22H26N4O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N,N'-bis(4-acetamidophenyl)hexanediamide |
InChI |
InChI=1S/C22H26N4O4/c1-15(27)23-17-7-11-19(12-8-17)25-21(29)5-3-4-6-22(30)26-20-13-9-18(10-14-20)24-16(2)28/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Clave InChI |
YXRDSNFAFGBTJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B11644121.png)
![4-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11644135.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11644140.png)
![N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine](/img/structure/B11644155.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11644160.png)
![8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11644161.png)
![1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11644167.png)

![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11644182.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)


![2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11644211.png)
